Azo yellow

Vue d'ensemble

Description

Azo yellow is a type of azo dye, which is a class of organic compounds characterized by the presence of the functional group R−N=N−R′, where R and R′ are usually aryl groups. Azo dyes are known for their vivid colors, which range from reds and oranges to yellows. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azo yellow dyes are typically synthesized through a process known as azo coupling. This involves the reaction of an aryl diazonium ion with another aromatic compound that has electron-donating groups. The general reaction can be represented as: [ \text{ArN}_2^+ + \text{Ar’H} \rightarrow \text{ArN=NAr’} + \text{H}^+ ] In practice, compounds like acetoacetic amide are often used as coupling partners .

Industrial Production Methods: In industrial settings, azo dyes are often produced in batch reactors using azo coupling reactions. Continuous flow systems have also been developed to improve the efficiency and scalability of azo dye production. These systems offer advantages such as better control over reaction conditions, higher yields, and reduced environmental impact .

Analyse Des Réactions Chimiques

Diazotization

An aromatic amine (e.g., 4-aminobenzenesulfonic acid) reacts with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to form a diazonium salt:

This reaction is highly exothermic and requires precise temperature control .

Azo Coupling

The diazonium salt undergoes electrophilic substitution with electron-rich aromatics (e.g., phenols, naphthols, or amines) to form the azo bond. For example:

The pH of the coupling medium determines regioselectivity:

Structural Data :

Acid-Base Reactions and Tautomerism

Azo Yellow derivatives exhibit pH-dependent tautomerism and color changes:

Tautomeric Forms

-

Hydrazo form (acidic) : Dominates in acidic media, featuring an NH group and intramolecular H-bonding (λₘₐₓ ~420 nm, yellow) .

-

Azo form (alkaline) : Predominant in basic conditions, with deprotonated hydroxyl groups (λₘₐₓ ~530 nm, red/orange) .

Color Transition Table :

| pH Range | Color | Dominant Form | Example Compound |

|---|---|---|---|

| 2–6 | Yellow | Hydrazo | 2-(3′-Phenyl-5′-pyrazolyl azo) resorcinol |

| 7–9 | Orange | Intermediate | PAN (1-(2-pyridylazo)-2-naphthol) |

| 10–13 | Red/Purple | Azo | Pyrazole azo-Schäffer acid |

Degradation and Decomposition Pathways

This compound dyes degrade via enzymatic, oxidative, or reductive mechanisms:

Enzymatic Degradation

-

Microbial action : Pseudomonas spp. decolorize dyes via azoreductases, breaking the N=N bond into aromatic amines (e.g., aniline derivatives) .

-

Rate : Up to 90% decolorization within 5 hours using Pseudomonas S-42 cell suspensions .

Chemical Oxidation

-

Fenton’s reagent (Fe²⁺/H₂O₂): Generates hydroxyl radicals (·OH) that cleave the azo bond:

Degradation Byproducts :

| Byproduct | Toxicity Profile | Source |

|---|---|---|

| Aniline | Carcinogenic | |

| 4-Aminobiphenyl | Mutagenic | |

| 2-Methoxi-5-methylaniline | Aquatic toxicity |

Dyeing Performance

-

Textiles : High affinity for wool and polyamides due to sulfonic acid groups .

-

Thermal Stability : Improved stability in dimeric structures (e.g., APY-D shows 50°C higher decomposition temperature than monomeric analogs) .

Analytical Use

Applications De Recherche Scientifique

Textile Industry

The textile industry is one of the largest consumers of azo yellow dyes. These compounds are used extensively for dyeing fabrics due to their vibrant hues and durability.

- Applications :

- Dyeing : this compound dyes are used to impart color to cotton, polyester, and other synthetic fibers.

- Printing : They are employed in textile printing processes where high color fastness is required.

| Dye Name | Color Index Number | Application |

|---|---|---|

| Pigment Yellow 14 | C.I. 11741 | Textile dyeing and printing |

| Pigment Yellow 55 | C.I. 21096 | Textile dyeing |

Food Industry

This compound compounds find applications as food colorants due to their bright yellow color and stability under various processing conditions.

- Applications :

- Food Coloring : Used in products like beverages, candies, and baked goods.

The safety and regulatory status of these dyes are crucial, as some azo dyes have been linked to health concerns. Regulatory bodies have established limits on the use of certain azo dyes in food products.

Biological Research

This compound compounds are increasingly being utilized in biological research for various purposes:

- Applications :

Case Study: Antimicrobial Activity

Research conducted by Kumar et al. demonstrated that newly synthesized heterocyclic azo dyes exhibited significant antimicrobial activity against several strains of bacteria, highlighting their potential in medical applications .

Environmental Monitoring

This compound compounds play a role in environmental science, particularly in monitoring water quality.

- Applications :

Photonic Applications

Recent advancements have explored the use of this compound compounds in photonic devices:

- Applications :

Case Study: Azo Pyridone Derivatives

APY-D, a newly developed azo pyridone derivative, demonstrated enhanced thermal stability and optical characteristics suitable for commercialization as a colorant in image sensors .

Mécanisme D'action

Azo yellow dyes can be compared with other azo dyes and similar compounds:

Azo Red: Similar in structure but absorbs light at different wavelengths, resulting in a red color.

Azo Orange: Another azo dye with a slightly different structure, leading to an orange color.

Azo Blue: Contains additional functional groups that shift its absorption spectrum to the blue region.

Uniqueness: this compound dyes are unique due to their specific absorption characteristics, which make them ideal for applications requiring yellow coloration. Their stability and ease of synthesis also contribute to their widespread use .

Comparaison Avec Des Composés Similaires

- Azo Red

- Azo Orange

- Azo Blue

- Sunset Yellow

- Metanil Yellow

Activité Biologique

Azo Yellow, a type of azo dye, is primarily known for its applications in textiles and food coloring. However, its biological activity has garnered attention due to potential health implications and therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, metabolic pathways, and potential therapeutic uses.

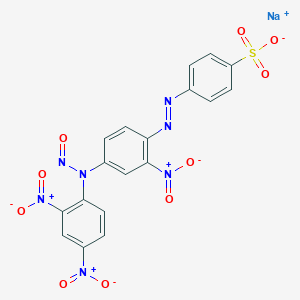

Chemical Structure and Properties

Azo dyes are characterized by the presence of one or more azo groups () that link aromatic rings. This compound specifically refers to a range of yellow azo compounds, often derived from diazonium salts and phenolic compounds. The chemical structure allows for significant interaction with biological systems, influencing its biological activity.

Biological Activity

1. Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic properties against various cell lines. For instance, a study investigating the effects of several azo dyes on glioblastoma cells revealed that this compound induced a dose- and time-dependent cytotoxic effect. The IC50 values were determined to be approximately 32.58 µM at 3 days and 20.57 µM at 7 days of treatment, indicating significant cell death at higher concentrations .

2. Metabolic Pathways

Azo dyes undergo metabolic reduction in biological systems, primarily through azoreductases, enzymes that cleave the azo bond to form potentially genotoxic metabolites. Studies have shown that both mammalian and microbial azoreductases can metabolize this compound, leading to the formation of aromatic amines which may possess carcinogenic properties .

3. Antimicrobial Properties

Recent findings suggest that derivatives of azo dyes, including those containing heterocycles, exhibit promising antimicrobial activity. For example, synthesized azo dye derivatives demonstrated significant growth inhibitory effects against various bacterial strains . This potential opens avenues for developing new antimicrobial agents based on the azo dye structure.

Case Study 1: Cytotoxicity on Glioblastoma Cells

A detailed investigation into the cytotoxic effects of this compound on glioblastoma cells (GB1B) highlighted its potential as an anticancer agent. The study utilized MTT assays to assess cell viability over multiple concentrations and time points:

| Concentration (µM) | Cell Viability (%) at 3 Days | Cell Viability (%) at 7 Days |

|---|---|---|

| 2 | 83 | 89 |

| 4 | 70 | 65 |

| 8 | 60 | 55 |

| 16 | 50 | 45 |

| 32 | 48 | 43 |

| 64 | 41 | 35 |

| 128 | 32 | 25 |

This data illustrates a trend where increased concentrations correlate with decreased cell viability, underscoring the cytotoxic potential of this compound against cancer cells .

Case Study 2: Toxicity in Aquatic Organisms

A study examining the long-term toxicity of various azo dyes on Daphnia magna provided insights into environmental impacts. The research employed multi-omics approaches to assess molecular effects and toxicity profiles:

| Azo Dye | Acute Toxicity (EC50) | Long-term Toxicity (Predicted) |

|---|---|---|

| This compound | X µg/L | Y µg/L |

| Disperse Yellow 3 | Z µg/L | W µg/L |

The findings indicated that this compound poses risks to aquatic ecosystems, highlighting the need for careful monitoring of azo dye usage in industrial applications .

Propriétés

IUPAC Name |

sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPKMYUXWHBGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N7NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648747 | |

| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12627-77-9 | |

| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.